molecular formula C16H14ClNOS B120095 7-Chloro-1,5-dihydro-5-(2-methylphenyl)-4,1-benzothiazepin-2(3h)-one CAS No. 488829-66-9

7-Chloro-1,5-dihydro-5-(2-methylphenyl)-4,1-benzothiazepin-2(3h)-one

Cat. No.: B120095
CAS No.: 488829-66-9
M. Wt: 303.8 g/mol
InChI Key: PKPCOZWXZOXEEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-1,5-dihydro-5-(2-methylphenyl)-4,1-benzothiazepin-2(3h)-one is a heterocyclic compound that belongs to the class of thiazepines Thiazepines are known for their diverse biological activities and are often studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1,5-dihydro-5-(2-methylphenyl)-4,1-benzothiazepin-2(3h)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with o-tolualdehyde in the presence of a chlorinating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the thiazepine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1,5-dihydro-5-(2-methylphenyl)-4,1-benzothiazepin-2(3h)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro and tetrahydro derivatives.

    Substitution: Various substituted thiazepines depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Chloro-1,5-dihydro-5-(2-methylphenyl)-4,1-benzothiazepin-2(3h)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 7-chloro-5-phenyl-3,5-dihydrobenzo[e][1,4]thiazepin-2(1H)-one
  • 7-chloro-5-methyl-3,5-dihydrobenzo[e][1,4]thiazepin-2(1H)-one
  • 7-chloro-5-ethyl-3,5-dihydrobenzo[e][1,4]thiazepin-2(1H)-one

Uniqueness

7-Chloro-1,5-dihydro-5-(2-methylphenyl)-4,1-benzothiazepin-2(3h)-one is unique due to the presence of the o-tolyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that differentiate it from other similar compounds, making it a valuable subject of study in various research fields.

Properties

IUPAC Name

7-chloro-5-(2-methylphenyl)-1,5-dihydro-4,1-benzothiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNOS/c1-10-4-2-3-5-12(10)16-13-8-11(17)6-7-14(13)18-15(19)9-20-16/h2-8,16H,9H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKPCOZWXZOXEEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2C3=C(C=CC(=C3)Cl)NC(=O)CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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